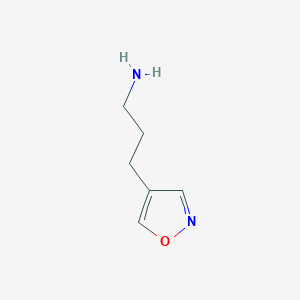

3-(1,2-Oxazol-4-yl)propan-1-amine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H10N2O |

|---|---|

分子量 |

126.16 g/mol |

IUPAC 名称 |

3-(1,2-oxazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C6H10N2O/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2 |

InChI 键 |

ZEQVTBDBLVDQLG-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NO1)CCCN |

产品来源 |

United States |

Synthetic Methodologies for 3 1,2 Oxazol 4 Yl Propan 1 Amine and Its Advanced Intermediates

Retrosynthetic Analysis and Strategic Disconnections for 3-(1,2-Oxazol-4-yl)propan-1-amine

A retrosynthetic analysis of this compound reveals several plausible synthetic routes. The most logical disconnections involve breaking the molecule down into simpler, more readily available starting materials.

Two primary strategic disconnections are considered:

Disconnection of the Propane-1-amine Side Chain: The most straightforward approach is to disconnect the C-C bond between the oxazole (B20620) C4 position and the propyl chain. This leads to a 4-substituted 1,2-oxazole (a key intermediate) and a three-carbon synthon. The amine functionality can be introduced late in the synthesis via functional group interconversion (FGI) from a precursor group like a nitrile, aldehyde, or protected alcohol. This strategy allows for the independent synthesis of the heterocyclic core and the side chain, offering modularity.

Disconnection of the 1,2-Oxazole Ring: An alternative strategy involves disconnecting the N-O and C-C bonds of the oxazole ring itself. This approach would build the heterocycle onto a precursor that already contains the three-carbon side chain, potentially with the amine group protected. This is a common strategy in heterocycle synthesis, particularly through cycloaddition reactions.

The first strategy is often preferred for its convergence and the ability to leverage well-established oxazole functionalization chemistry. The following sections will explore the forward synthesis based primarily on this disconnection approach.

Established Synthetic Pathways for the 1,2-Oxazole Nucleus

The 1,2-oxazole (or isoxazole) ring is a common heterocycle, and numerous methods for its synthesis have been developed.

The most prevalent and versatile method for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.govacs.org This reaction typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.govacs.org

To obtain the 1,2-oxazole core, the reaction between a nitrile oxide (generated in situ from an oxime precursor) and an alkyne is employed. organic-chemistry.org The regioselectivity of the addition can be a critical factor, and various strategies, including the use of specific catalysts or directing groups, have been developed to control it. nih.gov

| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Conditions | Outcome |

| Aldoxime | Terminal Alkyne | Oxidizing Agent (e.g., NCS, I2), Base | 3,5-Disubstituted 1,2-Oxazole |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Et3N) | 3,5-Disubstituted 1,2-Oxazole |

| Nitroalkane | Alkyne | Dehydrating Agent (e.g., Phenyl isocyanate) | 3,5-Disubstituted 1,2-Oxazole |

More recent methodologies have also explored photoinduced cycloadditions between carbenes and nitriles, offering a metal-free approach to oxazole synthesis. nih.gov

Once the oxazole ring is formed, it can be further functionalized. The reactivity of the oxazole ring is well-characterized. Electrophilic aromatic substitution typically occurs at the C5 position, which is the most electron-rich. tandfonline.comwikipedia.org Deprotonation is most favorable at the C2 position. wikipedia.org

Functionalization at the C4 position, as required for the target molecule, is often less direct. Strategies to achieve C4 substitution include:

Starting with a C4-functionalized precursor: One of the most effective methods is to incorporate the desired functionality during the cycloaddition step. For instance, using a β-keto ester or a similar substrate in a reaction with hydroxylamine (B1172632) can directly yield a 4-substituted isoxazole (B147169).

Metalation/Coupling: While less common than at other positions, directed ortho-metalation (DoM) strategies or halogen-metal exchange of a 4-halo-1,2-oxazole can generate a C4-nucleophile, which can then be reacted with an electrophile.

Rearrangement Reactions: Certain rearrangement reactions can be used to synthesize specifically substituted oxazoles.

Introduction of the Propane-1-amine Side Chain to the Oxazole Core

Attaching the three-carbon amine-containing side chain to the C4 position of the oxazole nucleus is the crucial step in the synthesis. This can be accomplished through a two-stage process: forming the carbon-carbon bond and then introducing the amine group.

Assuming a 4-halo-1,2-oxazole or a 4-metalated oxazole is available, several standard C-C bond-forming reactions can be employed to introduce a three-carbon chain.

| Oxazole Precursor | Three-Carbon Reagent | Reaction Type | Product Side Chain |

| 4-Iodo-1,2-oxazole | Allyl Tributyltin | Stille Coupling | Allyl |

| 4-Bromo-1,2-oxazole | Allylboronic acid pinacol (B44631) ester | Suzuki Coupling | Allyl |

| 4-Formyl-1,2-oxazole | Acetonitrile (B52724) / Base | Knoevenagel Condensation | 2-Cyanoethenyl |

| 4-Formyl-1,2-oxazole | Diethyl cyanomethylphosphonate | Horner-Wadsworth-Emmons | 2-Cyanoethenyl |

The choice of reaction depends on the stability of the oxazole ring to the reaction conditions and the availability of the starting materials. For instance, palladium-catalyzed cross-coupling reactions are highly efficient for this purpose. Alternatively, starting with a 4-formyl-1,2-oxazole allows for chain extension via olefination reactions, leading to an unsaturated side chain that can be subsequently reduced.

The final stage of the synthesis involves converting the installed three-carbon chain into the desired propane-1-amine moiety. The specific method depends on the functional group present at the terminus of the side chain.

From an Allyl Group: If an allyl group was introduced, it can be converted to a terminal amine through a sequence of reactions. Hydroboration-oxidation would yield a 3-(1,2-oxazol-4-yl)propan-1-ol. This alcohol can then be converted to the amine via several methods:

Mesylation/Azide (B81097) Displacement/Reduction: The alcohol is converted to a good leaving group (mesylate or tosylate), displaced by sodium azide, and the resulting azide is reduced to the primary amine (e.g., with H2/Pd, or LiAlH4).

Mitsunobu Reaction: The alcohol can be directly converted to a protected amine using a reagent like phthalimide (B116566) under Mitsunobu conditions, followed by deprotection.

From a Cyano Group: If the side chain contains a nitrile (e.g., from a Horner-Wadsworth-Emmons reaction followed by reduction of the double bond), the nitrile can be directly reduced to the primary amine. This is a very direct and efficient method.

| Precursor Functional Group | Reagents for Amine Introduction |

| -CH2CH2CN | H2, Raney Nickel or LiAlH4 |

| -CH2CH2CH2OH | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C |

| -CH2CH2CHO | NH3, NaBH3CN (Reductive Amination) |

This modular approach, combining established methods for heterocycle synthesis, C-C bond formation, and functional group interconversion, provides a robust and flexible strategy for the synthesis of this compound and its analogs.

Optimization of Synthetic Routes for Scalability and Efficiency

The economical and large-scale production of this compound necessitates the optimization of its synthetic pathway. Key areas of focus include enhancing reaction yields, mitigating the formation of unwanted byproducts, and adopting sustainable chemical practices.

Yield Enhancement and Side-Product Mitigation

Several established methods for the synthesis of 4-substituted oxazoles can be adapted for the production of this compound. The Van Leusen oxazole synthesis, for example, is a powerful tool for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgorganic-chemistry.org In the context of the target molecule, a key intermediate would be a protected 4-formyloxazole or a related aldehyde precursor.

Optimization of the Van Leusen reaction often involves a careful selection of the base and solvent system. While traditional approaches might use strong bases like potassium carbonate in methanol, studies on related syntheses have shown that the use of milder bases and alternative solvents can improve yields and reduce side reactions. nih.govmdpi.com For instance, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can simplify purification by allowing for the easy removal of the base and the tosyl byproduct by filtration. organic-chemistry.org

To illustrate the impact of reaction parameter optimization, the following hypothetical data table showcases the effect of different bases and solvents on the yield of a key oxazole intermediate.

Table 1: Optimization of Reaction Conditions for a Key Oxazole Intermediate

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | Methanol | 65 | 12 | 65 |

| 2 | DBU (1.5) | Acetonitrile | 25 | 24 | 72 |

| 3 | Ambersep® 900(OH⁻) | DME/Methanol | 65 | 8 | 85 |

| 4 | K₃PO₄ (2.0) | Isopropanol | 80 (Microwave) | 0.5 | 92 |

This table is a representative example based on general findings in oxazole synthesis and does not represent empirically verified data for this specific compound.

Solvent and Reagent Selection for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules. nih.govijpsonline.com This includes the use of safer, more environmentally friendly solvents and reagents. Traditional solvents like dichloromethane (B109758) and dimethylformamide are being replaced with greener alternatives. For instance, ionic liquids have been successfully employed in the Van Leusen synthesis of 4,5-disubstituted oxazoles, offering the advantages of being non-volatile, thermally stable, and recyclable. organic-chemistry.org

The use of water as a solvent in organic synthesis is highly desirable from a sustainability perspective. Research on the Van Leusen reaction has demonstrated that with the use of a phase-transfer catalyst like β-cyclodextrin, the reaction can be performed in water at moderate temperatures, leading to excellent yields. nih.govmdpi.com

Catalysis also plays a pivotal role in sustainable synthesis. The use of heterogeneous catalysts, such as iron oxide magnetic nanoparticles, has been reported for the green synthesis of functionalized nih.govijpsonline.com-oxazoles. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused, reducing waste and cost.

The selection of protecting groups for the amine functionality is another important consideration. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability and ease of removal under acidic conditions. The final deprotection step to yield this compound is typically achieved by treatment with an acid like hydrochloric acid or trifluoroacetic acid in an appropriate solvent.

Analytical Techniques for Reaction Monitoring and Product Confirmation

To ensure the quality and identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods are crucial for monitoring the progress of reactions, assessing the purity of the final product, and confirming its molecular structure.

Chromatographic Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the final compound and its intermediates. For a polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic modifier like acetonitrile or methanol. The gradient of the organic modifier is adjusted to achieve optimal separation of the main product from any impurities. Detection is typically performed using a UV detector, often at a wavelength where the oxazole ring exhibits strong absorbance.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for analyzing the volatility of the compound or its derivatives. Due to the polar nature of the primary amine, derivatization is often necessary to improve its chromatographic behavior and prevent peak tailing. Common derivatizing agents for amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

This table represents a typical HPLC method for a small amine-containing heterocyclic compound and may require optimization for this compound.

Spectroscopic Verification of Molecular Structure

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

¹H NMR spectroscopy would provide information on the number and environment of the protons in the molecule. The characteristic signals would include those for the protons on the oxazole ring, the methylene (B1212753) groups of the propyl chain, and the amine protons. The chemical shifts and coupling patterns would allow for the assignment of each proton to its position in the structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbons of the oxazole ring, the propyl chain, and any protecting groups if present.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide further evidence for the proposed structure. For instance, cleavage of the bond between the oxazole ring and the propyl chain would be an expected fragmentation pathway.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C=N and C-O stretching of the oxazole ring.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.0-8.2 (s, 1H, oxazole H5), 7.4-7.6 (s, 1H, oxazole H2), 2.8-3.0 (t, 2H, CH₂-N), 2.6-2.8 (t, 2H, CH₂-oxazole), 1.8-2.0 (m, 2H, CH₂), 1.5-1.7 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 160-162 (oxazole C2), 150-152 (oxazole C5), 135-137 (oxazole C4), 40-42 (CH₂-N), 30-32 (CH₂), 25-27 (CH₂-oxazole) |

| HRMS (ESI+) | Calculated for C₆H₁₁N₂O⁺ [M+H]⁺, found value should be within 5 ppm of the theoretical mass. |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1600-1650 (C=N stretch), 1100-1200 (C-O stretch) |

This table contains predicted data based on the analysis of similar structures and serves as a guide for what would be expected for this compound. Actual experimental values may vary.

Derivatization and Structural Modification Strategies for the 3 1,2 Oxazol 4 Yl Propan 1 Amine Scaffold

Synthesis of Analogs with Substitutions on the 1,2-Oxazole Ring

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle with distinct reactivity at its carbon and nitrogen positions. The electronic nature of the ring allows for targeted functionalization, particularly at the C-3 and C-5 positions, which flank the oxygen atom and are susceptible to different types of chemical transformations.

Regioselective Functionalization at C-3 and C-5 Positions

Direct functionalization of the pre-formed 3-(1,2-oxazol-4-yl)propan-1-amine scaffold can be challenging due to the potential for competing reactions at the amine side chain. Therefore, a common strategy involves the synthesis of a substituted 1,2-oxazole ring followed by the introduction of the propan-1-amine side chain.

One of the primary methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To achieve substitution at the C-3 and C-5 positions, appropriately substituted starting materials are chosen. For instance, reacting a substituted nitrile oxide (R¹-C≡N⁺-O⁻) with a terminal alkyne bearing the protected propanamine precursor would yield a 3,5-disubstituted 1,2-oxazole.

Another powerful approach is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. By using a substituted 1,3-diketone, β-ketoester, or β-ketoamide, one can regioselectively synthesize 3,5-disubstituted 1,2-oxazoles. nih.gov The subsequent modification of a handle at the C-4 position would then allow for the introduction of the propan-1-amine chain.

Direct C-H functionalization of oxazole (B20620) rings is also an emerging area. nih.gov While electrophilic substitution on the oxazole ring typically favors the C-5 position, the presence of directing groups can influence the regioselectivity. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a halogen atom is first introduced at the C-3 or C-5 position of the oxazole ring.

| Position | Substitution Strategy | Potential Substituents (R¹, R²) | Key Reagents and Conditions |

|---|---|---|---|

| C-3 | Cycloaddition with substituted nitrile oxide | Alkyl, Aryl, Heteroaryl | R¹-C≡N⁺-O⁻, alkyne precursor, often base-mediated |

| C-5 | Cycloaddition with substituted alkyne | Alkyl, Aryl, Ester, Amide | Nitrile oxide, R²-C≡C-H, often Cu(I) catalyzed for regioselectivity |

| C-3 and C-5 | Condensation with 1,3-dicarbonyls | Alkyl, Aryl | Hydroxylamine (NH₂OH), substituted β-diketone, acid or base catalysis |

| C-5 | Direct C-H arylation | Aryl, Heteroaryl | Palladium or copper catalysts, aryl halide or boronic acid |

Heteroatom Incorporation into the Oxazole Ring System

Ring transformation reactions allow for the conversion of the 1,2-oxazole core into other heterocyclic systems, thereby introducing additional heteroatoms and significantly altering the scaffold's properties. These transformations often proceed through ring-opening and subsequent recyclization pathways. tandfonline.com For example, under certain reductive conditions, the N-O bond of the 1,2-oxazole ring can be cleaved, and the resulting intermediate can be trapped to form different heterocycles.

One notable transformation is the conversion of 1,2-oxazoles into 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. The synthesis of 1,3,4-oxadiazoles can be achieved from acylhydrazones, which could potentially be derived from a precursor to the this compound scaffold. mdpi.comresearchgate.net The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with an acylating agent. nih.govresearchgate.net

| Original Ring | Target Ring | General Approach | Potential Reagents |

|---|---|---|---|

| 1,2-Oxazole | Pyrrole | Reductive ring opening followed by cyclization with a dicarbonyl compound | H₂/Raney Nickel, 2,5-hexanedione |

| 1,2-Oxazole | 1,2,4-Oxadiazole (B8745197) | Ring transformation via reaction with hydroxylamine derivatives | Hydroxylamine hydrochloride, base |

| 1,2-Oxazole | 1,3,4-Oxadiazole | Multi-step synthesis involving hydrazides derived from the oxazole core | Hydrazine, followed by cyclizing agents (e.g., POCl₃, PPA) |

| 1,2-Oxazole | Thiazole | Ring opening and recyclization with a sulfur source | Lawesson's reagent |

Modifications of the Propan-1-amine Side Chain

Altering the length, branching, and rigidity of the three-carbon linker can have a significant impact on the molecule's interaction with biological targets.

Homologation and Chain Extension/Shortening

Homologation refers to the systematic extension of a carbon chain by one or more methylene (B1212753) (-CH₂-) units. A classic method for one-carbon homologation of an amine is to first convert it to a carboxylic acid. The resulting 3-(1,2-oxazol-4-yl)propanoic acid can then undergo the Arndt-Eistert synthesis. nrochemistry.comorganic-chemistry.orglibretexts.org This involves conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally a silver-catalyzed Wolff rearrangement in the presence of water to yield the homologated acid. The resulting 4-(1,2-oxazol-4-yl)butanoic acid can then be converted back to an amine (e.g., via a Curtius or Hofmann rearrangement) to afford 4-(1,2-oxazol-4-yl)butan-1-amine.

Chain shortening can also be achieved from the corresponding carboxylic acid derivative. For instance, converting 3-(1,2-oxazol-4-yl)propanoic acid to its amide and then subjecting it to the Hofmann rearrangement would yield 2-(1,2-oxazol-4-yl)ethan-1-amine, effectively shortening the chain by one carbon.

Introduction of Branched Alkyl Moieties

Introducing alkyl branches onto the propan-1-amine side chain can increase steric bulk and influence conformational flexibility. Branching at the α-carbon (the carbon adjacent to the nitrogen) can be achieved through modern synthetic methods. One such approach is a visible-light-mediated carbonyl alkylative amination, which couples a primary amine, an aldehyde, and an alkyl iodide to form an α-branched secondary amine. rsc.org

To introduce branching at the β or γ positions, a synthetic approach starting from a modified precursor would be necessary. For example, a Michael addition of a nucleophile to an α,β-unsaturated ketone precursor of the oxazole could introduce a substituent at the β-position of the eventual side chain.

N-Substitution and Amide/Urea (B33335) Derivatives of this compound

The primary amine group is a highly versatile functional handle for a wide array of derivatizations, including N-alkylation, acylation to form amides, and reaction with isocyanates to form ureas.

Direct N-alkylation of the primary amine can be accomplished by reaction with alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by in situ reduction with a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

N-acylation to form amides is a robust and high-yielding reaction, typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. fortunejournals.comnih.govbath.ac.uk This reaction is widely used to introduce a vast array of substituents.

Urea derivatives are commonly synthesized by reacting the primary amine with an isocyanate (R-N=C=O). mdpi.comwikipedia.org This reaction is generally efficient and proceeds under mild conditions. organic-chemistry.org Given the toxicity of some isocyanates, alternative methods have been developed, such as using N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) equivalent or reacting the amine directly with carbon dioxide under specific catalytic conditions to form a carbamic acid intermediate, which can then be coupled with another amine. acs.org

| Derivative Type | Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Alkyl Amine | Reductive Amination | Aldehyde or Ketone (R¹R²C=O), NaBH(OAc)₃ | -NH-CHR¹R² |

| Amide | N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | -NH-C(=O)-R |

| Urea | Reaction with Isocyanate | Isocyanate (R-NCO) | -NH-C(=O)-NH-R |

| Sulfonamide | N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | -NH-S(=O)₂-R |

Acylation and Alkylation Reactions at the Primary Amine

The primary amine group of this compound is a nucleophilic center, making it amenable to a variety of chemical transformations, most notably acylation and alkylation. msu.edulibretexts.org These reactions are fundamental for introducing a wide range of substituents that can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of amide derivatives. libretexts.org This transformation is significant as it replaces a basic amine with a neutral amide group, which can alter receptor interactions and pharmacokinetic profiles. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Alkylation: Alkylation introduces alkyl groups onto the nitrogen atom. The reaction with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to successive alkylation events. msu.edulibretexts.org To achieve mono-alkylation and yield a secondary amine, reductive amination is often the preferred method. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ.

The table below summarizes these key reactions at the primary amine.

| Reaction Type | Reagent Example | Functional Group Formed | General Product Structure |

| Acylation | Acyl Chloride (R-COCl) | Amide | |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |

Table 1: Key Acylation and Alkylation Reactions.

Formation of Cyclic Amine Derivatives

Incorporating the primary amine into a new cyclic structure is a powerful strategy to constrain the conformation of the propyl side chain, which can lead to enhanced binding affinity and selectivity for a biological target. This can be achieved by reacting this compound with bifunctional electrophiles. For instance, reaction with a compound containing two leaving groups (e.g., 1,4-dibromobutane) can lead to the formation of a pyrrolidine ring, while reaction with a suitable dicarbonyl compound can yield cyclic imines or related heterocycles. Such synthetic routes are valuable for creating novel heterocyclic amino acid-like building blocks. nih.gov

The table below illustrates potential cyclization reactions.

| Reagent Class | Example Reagent | Resulting Cyclic Structure |

| Dihaloalkane | 1,4-Dibromobutane | N-substituted Pyrrolidine |

| Dicarbonyl Compound | Glutaraldehyde | N-substituted Piperidine (via reductive amination) |

| α,β-Unsaturated Ester | Ethyl acrylate | N-substituted β-alanine derivative, precursor to cyclic amides |

Table 2: Examples of Reagents for Forming Cyclic Amine Derivatives.

Development of Isosteres and Bioisosteres of this compound

Isosteric and bioisosteric replacement is a cornerstone of drug design, involving the substitution of a specific group or moiety with another that possesses similar steric, electronic, or physicochemical properties. This approach is used to improve potency, selectivity, metabolic stability, and bioavailability.

Replacement of Oxazole Ring with Other Heterocycles

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle that serves as a key structural element. nih.gov Replacing this ring with other heterocycles can significantly impact the compound's biological activity by altering its geometry, dipole moment, and hydrogen bonding capacity. Common bioisosteres for the oxazole ring include other five-membered aromatic heterocycles.

The table below lists several potential heterocyclic bioisosteres for the oxazole ring.

| Original Ring | Bioisosteric Replacement | Resulting Scaffold Name |

| 1,2-Oxazole | 1,3-Oxazole | 3-(1,3-Oxazol-4-yl)propan-1-amine |

| 1,2-Oxazole | Thiazole | 3-(Thiazol-X-yl)propan-1-amine |

| 1,2-Oxazole | Imidazole | 3-(Imidazol-X-yl)propan-1-amine |

| 1,2-Oxazole | Pyrazole | 3-(Pyrazol-X-yl)propan-1-amine |

| 1,2-Oxazole | 1,2,3-Triazole | 3-(1,2,3-Triazol-X-yl)propan-1-amine |

*Table 3: Bioisosteric Replacements for the 1,2-Oxazole Ring. (Note: 'X' denotes the variable position of the propanamine substituent on the new ring, which depends on the specific synthetic route.)

For example, replacing the 1,2-oxazole with a thiazole introduces a sulfur atom instead of oxygen, which alters the ring's electronics and hydrogen bond accepting ability. wikipedia.org Similarly, imidazole and pyrazole introduce an additional nitrogen atom, providing a new hydrogen bond donor site and modifying the basicity of the ring system.

Substitution of Amine Group with Other Functionalities

The primary amine group is a critical pharmacophoric feature, often involved in ionic interactions or hydrogen bonding with biological targets. Substituting this group with other functionalities that can mimic these interactions is a common strategy to modulate activity and improve properties such as brain penetration or metabolic stability.

Key bioisosteric replacements for a primary amine aim to replicate its size, basicity, and hydrogen-bonding capabilities.

| Original Group | Bioisosteric Replacement | Rationale for Substitution |

| Amine (-NH₂) | Hydroxyl (-OH) | Maintains hydrogen bond donor/acceptor capability, removes basicity. |

| Amine (-NH₂) | Thiol (-SH) | Similar size and potential for hydrogen bonding, introduces different chemical reactivity. |

| Amine (-NH₂) | Methoxyl (-OCH₃) | Acts as a hydrogen bond acceptor, removes basicity and H-bond donor ability. |

| Amine (-NH₂) | Guanidine (-C(NH)NH₂) | Increases basicity and hydrogen bond donor capacity. |

Table 4: Bioisosteric Replacements for the Primary Amine Group.

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold to develop analogs with improved therapeutic potential.

Biological Evaluation Methodologies for 3 1,2 Oxazol 4 Yl Propan 1 Amine and Its Analogs

In Vitro Target Identification and Engagement Studies

In the initial stages of drug discovery, it is crucial to identify the specific biomolecules with which a compound interacts. For 3-(1,2-oxazol-4-yl)propan-1-amine and its analogs, this involves a series of in vitro assays designed to measure their binding affinity to receptors, their ability to inhibit enzymes, and their capacity to modulate protein-protein interactions.

Receptor Binding Assays and Ligand Affinity Determination

Receptor binding assays are fundamental in determining whether a compound can bind to a specific receptor and with what affinity. These assays are critical for isoxazole-containing compounds, as this heterocyclic ring is a key pharmacophore in many biologically active molecules that target various receptors.

Analogs of this compound have been extensively studied for their interaction with ionotropic glutamate (B1630785) receptors (iGluRs), such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and γ-aminobutyric acid (GABA) receptors. sciforum.netnih.govnih.gov The affinity of these compounds for their target receptors is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value.

Electrophysiological techniques, such as the whole-cell patch-clamp method, are also employed to characterize the functional activity of these compounds at ligand-gated ion channels. sciforum.netrsc.org These studies measure the changes in ion flow through the channel in the presence of the compound, providing information on whether the compound acts as an agonist, antagonist, or allosteric modulator. For instance, isoxazole-4-carboxamide derivatives have been shown to be potent negative allosteric modulators of AMPA receptors, with some compounds causing a significant reduction in peak current amplitudes. sciforum.netrsc.org

Table 1: Receptor Binding Affinities and Functional Activities of Selected Isoxazole (B147169) Analogs

| Compound/Analog | Receptor Target | Assay Type | Measured Parameter | Value | Reference |

| 4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol | GABA(A) | Receptor Binding | Kᵢ | 49 nM | eiu.edu |

| 1-bromo-4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol | GABA(A) | Receptor Binding | Kᵢ | 10 nM | eiu.edu |

| Isoxazole-4-carboxamide derivative (CIC-1) | AMPA (GluA2) | Whole-cell patch clamp | Inhibition | 8-fold reduction in peak current | sciforum.netrsc.org |

| Isoxazole-4-carboxamide derivative (CIC-2) | AMPA (GluA2) | Whole-cell patch clamp | Inhibition | 7.8-fold reduction in peak current | sciforum.netrsc.org |

| (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) | AMPA | Receptor Binding | IC₅₀ | 0.023 µM | |

| (RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl] propionic acid | AMPA | Receptor Binding | IC₅₀ | 0.030 µM |

Enzyme Inhibition Profiling

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Isoxazole derivatives have been investigated for their potential to inhibit a variety of enzymes involved in different disease pathways. nih.gov Enzyme inhibition profiling is typically carried out using in vitro enzymatic assays where the ability of a compound to reduce the rate of an enzyme-catalyzed reaction is measured. The potency of an inhibitor is usually expressed as its IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, various isoxazole derivatives have been synthesized and evaluated as inhibitors of enzymes such as carbonic anhydrase, 5-lipoxygenase (5-LOX), and cyclooxygenases (COX-1 and COX-2). researchgate.netmdpi.comnih.gov Additionally, isoxazole-containing compounds have been identified as potent inhibitors of protein kinases, such as the FMS-like tyrosine kinase-3 (FLT3) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK).

Table 2: Enzyme Inhibitory Activities of Selected Isoxazole Derivatives

| Compound/Analog | Enzyme Target | Measured Parameter | Value | Reference |

| Isoxazole derivative AC2 | Carbonic Anhydrase | IC₅₀ | 112.3 ± 1.6 μM | researchgate.net |

| Isoxazole derivative C3 | 5-Lipoxygenase (5-LOX) | IC₅₀ | 8.47 μM | mdpi.com |

| Isoxazole derivative C6 | Cyclooxygenase-2 (COX-2) | IC₅₀ | Potent inhibitor | nih.gov |

| Compound 25a | EGFR-TK | IC₅₀ | 0.054 ± 0.001 µM | |

| N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] sciforum.netbenzothiazol-2-yl]phenyl}urea dihydrochloride (B599025) (AC220) | FMS-like tyrosine kinase-3 (FLT3) | IC₅₀ | Potent and selective inhibitor |

Protein-Protein Interaction Modulation Assays

Protein-protein interactions (PPIs) are crucial for most cellular processes, and their dysregulation is implicated in numerous diseases. Developing small molecules that can modulate these interactions is a growing area of drug discovery. The large and often flat interfaces of PPIs make them challenging targets for small molecules. However, isoxazole-containing compounds have emerged as potential modulators of PPIs.

Assays to identify and characterize PPI modulators can include biophysical techniques like surface plasmon resonance (SPR), fluorescence polarization (FP), and isothermal titration calorimetry (ITC), which can directly measure the binding of a small molecule to a protein complex. Cell-based assays, such as the mammalian two-hybrid system, can also be used to assess the ability of a compound to disrupt or stabilize a specific PPI within a cellular context. For example, isoxazole-containing fragments have been incorporated into the design of inhibitors targeting the interaction between bromodomain and extra-terminal (BET) proteins and acetylated histones.

Cellular Functional Assays in Defined Biological Systems

Following the identification of a molecular target in vitro, it is essential to evaluate the compound's activity in a more physiologically relevant environment. Cellular functional assays provide this next level of understanding by assessing the compound's effects on specific signaling pathways and its behavior within living cells.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by a compound. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is controlled by a transcriptional response element that is activated or inhibited by the signaling pathway of interest. By measuring the expression of the reporter protein, one can quantify the activity of the pathway.

This methodology has been applied to evaluate the effects of isoxazole derivatives on various signaling pathways. For instance, benzo[d]isoxazole analogs have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α transcriptional activity using a dual-luciferase reporter assay. Similarly, reporter gene assays have been used to screen for and characterize compounds that modulate the activity of the estrogen receptor. These assays are highly amenable to high-throughput screening, allowing for the rapid evaluation of large libraries of compounds.

Table 3: Pathway Modulation by Isoxazole Derivatives in Reporter Gene Assays

| Compound/Analog | Pathway/Target | Reporter System | Measured Parameter | Value | Reference |

| Benzo[d]isoxazole analog 15 | HIF-1α Transcription | Dual-luciferase | IC₅₀ | 24 nM | |

| Benzo[d]isoxazole analog 31 | HIF-1α Transcription | Dual-luciferase | IC₅₀ | 24 nM | |

| Isoxazole compound | Wnt/β-catenin pathway | SuperTOPFlash reporter | Activation | - |

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters a cell and where it accumulates is critical for interpreting its biological activity and for optimizing its properties as a potential drug. Cellular uptake studies often involve treating cells with the compound and then measuring its intracellular concentration using techniques like liquid chromatography-mass spectrometry (LC-MS).

To visualize the distribution of a compound within a cell, microscopy techniques are employed. Confocal laser scanning microscopy is a particularly powerful tool for this purpose, especially when the compound is intrinsically fluorescent or has been labeled with a fluorescent dye. These studies can reveal whether a compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes. For example, confocal microscopy has been used to study the subcellular distribution of pyrrolo[3,4-d]isoxazole derivatives, revealing their impact on the cellular cytoskeleton. sciforum.net The development of fluorescently labeled analogs is a common strategy to facilitate these localization studies.

Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which a compound exerts its effects is a cornerstone of modern drug discovery and chemical biology. For this compound, this would involve a detailed examination of its interactions with cellular components and its influence on key signaling and regulatory pathways.

Elucidation of Intracellular Signaling Pathway Perturbations

A primary step in mechanistic studies is to determine if the compound affects critical intracellular signaling pathways that regulate cellular processes such as growth, differentiation, and survival. It is known that various isoxazole derivatives can modulate signaling cascades. For instance, some have been shown to impact the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to a wide range of stimuli. Others have demonstrated effects on the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, proliferation, and survival. Furthermore, the NF-κB signaling pathway, a key player in inflammatory and immune responses, has also been identified as a target for certain isoxazole-containing molecules.

To investigate these potential effects for this compound, researchers would typically employ a variety of techniques. Western blotting would be a key method to assess the phosphorylation status and total protein levels of key signaling proteins within these pathways after treating cultured cells with the compound. Reporter gene assays, where the activity of a specific transcription factor is linked to the expression of a reporter protein like luciferase, could also be used to quantify the activation or inhibition of pathways such as NF-κB.

Investigation of Gene Expression and Protein Synthesis Modulation

To explore this for this compound, quantitative real-time polymerase chain reaction (qRT-PCR) would be utilized to measure changes in the mRNA levels of specific genes of interest. For a broader, unbiased view, techniques like microarray analysis or RNA sequencing (RNA-Seq) could be employed to profile the expression of thousands of genes simultaneously. At the protein level, in addition to Western blotting for specific proteins, methods like metabolic labeling with non-canonical amino acids could be used to assess global changes in protein synthesis. nih.govnih.gov

Phenotypic Screening in Defined Biological Models

Cell Viability and Proliferation Assays (Non-toxicological focus)

A fundamental aspect of phenotypic screening is to assess a compound's effect on cell viability and proliferation. A variety of well-established assays are available for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (sulforhodamine B) protein assay are colorimetric methods widely used to determine the number of viable cells in a culture after treatment with a test compound. abcam.com These assays provide initial data on whether a compound inhibits cell growth, is cytotoxic, or has no effect. The results are often expressed as the concentration that causes 50% inhibition of cell growth (GI50).

| Assay Type | Principle | Measurement |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. | Absorbance |

| SRB Assay | Staining of total cellular protein with sulforhodamine B dye. | Absorbance |

Morphological Changes in Cultured Cells

Visual inspection of cultured cells under a microscope following treatment with a compound can provide valuable qualitative data. Changes in cell shape, adherence, size, and the appearance of intracellular structures can be indicative of specific cellular processes being affected. For example, signs of apoptosis include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Other morphological alterations might suggest effects on the cytoskeleton or other cellular organelles. These observations, often made using phase-contrast or fluorescence microscopy, can guide further mechanistic studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1,2 Oxazol 4 Yl Propan 1 Amine Derivatives

Impact of Oxazole (B20620) Ring Substitutions on Biological Activity Profiles

The isoxazole (B147169) ring system, with its weak nitrogen-oxygen bond, is amenable to various substitutions that can significantly alter the biological activity of the parent compound. researchgate.netmdpi.com The nature and position of these substituents play a crucial role in the molecule's interaction with biological targets.

Research has shown that the introduction of different functional groups onto the isoxazole ring can modulate the pharmacological properties of the resulting derivatives. For instance, the presence of electron-withdrawing groups, such as nitro groups, has been found to be important for the trypanocidal activity of some isoxazole-containing compounds. researchgate.net In other cases, substitutions with methyl, methoxy, or chloride groups on the phenyl ring of isoxazole derivatives have been shown to enhance their anticancer activity. mdpi.comnih.gov Specifically, trifluoromethyl-substituted derivatives have demonstrated greater growth inhibition activity against certain cancer cell lines compared to their methyl-substituted counterparts. nih.gov

The position of the substituent on the isoxazole ring is also a critical determinant of biological activity. Studies on 3,5-disubstituted isoxazole derivatives have revealed that the nature of the substituent at these positions can significantly impact their antiproliferative properties. mdpi.comnih.gov The inherent aromaticity of the isoxazole ring, combined with the labile N-O bond, provides a platform for fine-tuning the electronic and steric properties of the molecule, thereby influencing its biological profile. researchgate.net

Table 1: Impact of Oxazole Ring Substitutions on Anticancer Activity

| Compound/Derivative | Substitution on Isoxazole Ring | Observed Biological Activity | Reference |

| 3,5-disubstituted isoxazole derivatives | Methyl, methoxy, or chloride on the R group | Enhanced antiproliferative activity against U87 cells | mdpi.comnih.gov |

| Trifluoromethyl substituted derivatives | Trifluoromethyl group | Better growth inhibition of MDA-MB-231, MCF-7, and HT-29 cancer cell lines compared to methyl analogs | nih.gov |

| 5-nitroisoxazoles | Nitro group | Crucial for trypanocidal activity | researchgate.net |

Influence of Propan-1-amine Side Chain Modifications on Target Interaction

The propan-1-amine side chain of 3-(1,2-oxazol-4-yl)propan-1-amine is a key structural feature that can significantly influence the molecule's interaction with its biological target. Modifications to this side chain can alter the compound's polarity, flexibility, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity.

Alterations in the length and branching of the alkyl chain can impact how the molecule fits into the binding pocket of a receptor or enzyme. The primary amine group is a crucial site for interaction, often forming salt bridges or hydrogen bonds with acidic residues in the target protein. Studies on related compounds have shown that modifications to similar side chains can have a profound effect on biological activity. For example, in the context of other bioactive molecules, the modification of amino acid side chains has been shown to influence their uptake and transport across biological membranes. nih.gov

Furthermore, the introduction of substituents on the propan-1-amine side chain can introduce new points of interaction or create steric hindrance, both of which can modulate the compound's pharmacological profile. The flexibility of the propan-1-amine chain allows it to adopt various conformations, which can be critical for achieving an optimal orientation within the binding site.

Role of N-Substituents in Modulating Receptor Selectivity

The introduction of substituents on the nitrogen atom of the propan-1-amine side chain (N-substituents) is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound, including its receptor selectivity. The nature of the N-substituent can influence the compound's basicity, lipophilicity, and steric bulk, all of which are critical factors in determining its interaction with different receptor subtypes.

For instance, in a series of bis(isoxazole) derivatives designed as allosteric modulators of AMPA receptors, the nature of the linker connecting the two isoxazole moieties, which can be considered an N-substituent, was found to be crucial for their modulatory properties. nih.gov Compounds with different linkers, such as aromatic hydroquinone (B1673460) or acyclic diamines of varying lengths, exhibited different activities, with some acting as negative modulators while others were inactive. nih.gov This highlights the significant role of the N-substituent in fine-tuning the interaction with the receptor.

The ability of N-substituents to influence receptor selectivity is often attributed to their differential interactions with the binding pockets of various receptors. A bulky N-substituent might be accommodated in the binding site of one receptor subtype but not another, leading to selective binding. Similarly, the electronic properties of the N-substituent can influence its ability to form specific hydrogen bonds or electrostatic interactions, further contributing to selectivity.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target and elicit a biological response. Conformational analysis of this compound and its derivatives provides insights into the spatial arrangement of atoms and functional groups, which can then be correlated with their biological activity.

The flexibility of the propan-1-amine side chain allows the molecule to adopt multiple conformations. Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, can be used to identify the most stable (lowest energy) conformers. nih.gov The biologically active conformation, however, is the one that the molecule adopts when it binds to its target, which may not necessarily be the lowest energy conformation in solution.

X-ray crystallography of ligand-receptor complexes can provide direct experimental evidence of the bioactive conformation. nih.gov In the absence of such data, computational docking studies can be used to predict the binding mode and conformation of a ligand within the active site of a target protein. By comparing the conformational preferences of active and inactive analogs, it is possible to identify the key conformational features required for biological recognition. For example, studies on other heterocyclic compounds have shown that a specific S-shaped geometry, stabilized by intramolecular hydrogen bonds, can be crucial for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the three-dimensional structural requirements for activity. koreascience.krnih.gov

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned, and their steric and electrostatic fields are calculated. koreascience.kr Statistical methods, such as Partial Least Squares (PLS), are then used to derive a model that correlates these fields with the biological activity. koreascience.kr The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. researchgate.netiaea.org For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors identified key structural features necessary for their antibacterial activity. nih.gov The validity and predictive power of a QSAR model are assessed through various statistical parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). koreascience.kr

Table 2: Key Parameters in QSAR Modeling

| Parameter | Description | Significance | Reference |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by leaving out one compound at a time and predicting its activity. | A higher q² value indicates a more robust and predictive model. | koreascience.kr |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | A high r² value indicates a good correlation between the model and the data, but can be misleading if the model is overfitted. | koreascience.kr |

| Predictive r² (r²_pred) | A measure of the model's ability to predict the activity of an external test set of compounds. | Provides an external validation of the model's predictive power. | koreascience.kr |

| Contour Maps | Visual representations of the 3D-QSAR model, showing regions where certain properties are favorable or unfavorable for activity. | Guide the rational design of new compounds with improved activity. | koreascience.kr |

Exploration of Pharmacophore Models for this compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target and elicit a particular biological response. The development of a pharmacophore model for this compound derivatives can provide a valuable tool for virtual screening and the design of new ligands.

Pharmacophore models are typically generated based on a set of active compounds. The common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups, are identified and their spatial relationships are defined. merckmillipore.com For example, a pharmacophore model for sigma(1) receptor ligands was developed based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives and included features like a positive ionizable group, a hydrogen bond acceptor, and hydrophobic regions. merckmillipore.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This approach can significantly accelerate the discovery of new lead compounds with the desired biological activity. The pharmacophore model for this compound would likely include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the oxygen and/or nitrogen atoms of the isoxazole ring), and a hydrophobic region associated with the isoxazole ring and the propyl chain.

Computational and Theoretical Studies on 3 1,2 Oxazol 4 Yl Propan 1 Amine

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is widely used to forecast the binding mode and affinity of a small molecule, such as 3-(1,2-oxazol-4-yl)propan-1-amine, to a macromolecular target, typically a protein. The insights gained from docking studies can guide the design of more potent and selective analogs.

In the case of isoxazole-containing compounds, molecular docking has been successfully employed to identify potential biological targets and to understand key interactions. For instance, studies on isoxazole (B147169) derivatives have explored their binding to targets like the farnesoid X receptor (FXR) and carbonic anhydrase. mdpi.comnih.gov For this compound, a similar approach would involve docking the molecule into the active sites of various proposed receptors. The results would be evaluated based on scoring functions that estimate the binding free energy, with lower scores generally indicating a more favorable interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The primary amine group of this compound is a potential hydrogen bond donor, while the isoxazole ring can participate in various non-covalent interactions. The conformational flexibility of the propanamine chain would also be a critical factor in achieving an optimal binding pose.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Asp145, Glu98) |

| Hydrophobic Interactions | Leu23, Val31, Ile130 |

| Interacting Residues | Asp145, Glu98, Leu23, Val31, Ile130 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of the conformational changes and stability of the ligand-protein complex.

For the this compound-target complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would reveal the stability of the initial docking pose, the flexibility of the ligand within the binding pocket, and the role of water molecules in mediating interactions. Analysis of the MD trajectory can provide valuable information on the persistence of key interactions, such as hydrogen bonds, and can help to identify alternative binding conformations that were not predicted by docking alone.

Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the system. A stable RMSD profile over the simulation time would suggest that the complex has reached equilibrium and that the binding mode is stable.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the electron distribution, molecular orbitals, and reactivity of this compound. indexcopernicus.comepstem.net

These calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) map can also be generated, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This information is valuable for understanding how the molecule will interact with other molecules, particularly the amino acid residues in a protein's active site. For this compound, the MEP would likely show a positive potential around the amine group and a negative potential around the oxygen and nitrogen atoms of the isoxazole ring.

In Silico Prediction of Compound-Target Interaction Strengths

In silico methods for predicting compound-target interaction strengths often involve the calculation of binding free energies. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity from MD simulation trajectories. nih.gov

These methods calculate the free energy of binding by considering the molecular mechanics energies of the complex, the protein, and the ligand, as well as the solvation energies. The calculated binding free energy can then be used to rank different analogs of this compound or to compare its affinity to different biological targets. While these methods are computationally less expensive than more rigorous free energy perturbation (FEP) or thermodynamic integration (TI) methods, they provide a valuable qualitative assessment of binding strength.

Table 2: Representative MM/GBSA Binding Free Energy Decomposition for this compound

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 28.7 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -31.1 |

Note: The data in this table is illustrative and represents a hypothetical decomposition of binding free energy.

Virtual Screening Approaches for Discovery of New this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Starting with the core scaffold of this compound, virtual screening can be employed to discover novel analogs with improved properties.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening would involve docking a large library of compounds into the active site of a known biological target of this compound. The top-scoring compounds would then be selected for further investigation.

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. This can be done based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore similarity. The identified hits would be expected to have a similar biological activity profile to the original compound.

Pre Clinical Pharmacological Evaluation and Mechanistic Studies Non Human Focus

In Vivo Pharmacological Models for Proof-of-Concept Studies

Proof-of-concept studies in living organisms are essential to validate the therapeutic potential of a new compound. These studies are designed to demonstrate that the molecule can produce a desired biological response in a relevant disease model.

The choice of animal models is contingent on the predicted therapeutic target of the compound. Given the structural resemblance of 3-(1,2-oxazol-4-yl)propan-1-amine to GABAergic modulators, established models for assessing anticonvulsant or anxiolytic activity would be appropriate.

Commonly utilized models include:

Maximal Electroshock (MES) Seizure Model: This model is widely used to identify compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb tonic extension phase of the seizure is a key endpoint. For some isoxazole (B147169) derivatives, this test has been employed to demonstrate antiepileptic potential researchgate.net.

Pentylenetetrazole (PTZ)-Induced Seizure Model: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission. The model assesses the ability of a test compound to increase the latency to or prevent the onset of myoclonic jerks and generalized clonic-tonic seizures.

6-Hz Psychomotor Seizure Test: This model is used to evaluate compounds for their potential to treat therapy-resistant partial seizures thepharmajournal.com.

Validation of these models involves ensuring they are sensitive to standard-of-care drugs with known mechanisms of action, thus providing a benchmark for the new chemical entity.

Once a suitable animal model is selected, the activity of the compound is assessed through various quantitative measures. This typically involves dose-response studies to determine the effective dose (ED50) required to produce a therapeutic effect in 50% of the animal population.

For a compound like this compound, assessment in a seizure model would involve administering a range of doses and observing the protective effect against induced seizures. The results would be compared to a vehicle control and a positive control (a known antiepileptic drug).

| Parameter | Description | Example Finding for Related Compounds |

| ED50 (Effective Dose, 50%) | The dose of a drug that produces a therapeutic effect in 50% of the population. | For some novel (arylalkyl)azole derivatives, anticonvulsant activity has been demonstrated in the 6-Hz seizure model in mice thepharmajournal.com. |

| Latency to Seizure | The time taken for a seizure to occur after the administration of a convulsant agent. | An increase in latency indicates a protective effect of the test compound. |

| Seizure Severity Score | A graded score to quantify the intensity of the observed seizure. | A reduction in the severity score indicates a positive therapeutic effect. |

Investigation of Pharmacokinetic Properties in Pre-clinical Species

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how a compound reaches its target site and how it is eventually eliminated.

Absorption studies determine how well a compound is taken up into the bloodstream from the site of administration. Bioavailability refers to the fraction of the administered dose that reaches the systemic circulation unchanged. These studies are typically conducted in rodent models, such as rats.

For isoxazole derivatives, oral bioavailability can vary significantly. For instance, studies on the isoxazole derivative isoxanthohumol (B16456) in rodents have shown rapid absorption, reaching maximum plasma concentration within an hour of oral administration nii.ac.jpnih.gov. In silico predictions for some isoxazole derivatives suggest high gastrointestinal absorption researchgate.net.

Hypothetical Pharmacokinetic Parameters for an Isoxazole Derivative in Rats:

| Parameter | Description | Hypothetical Value |

| Tmax | Time to reach maximum plasma concentration. | 0.5 - 1 hour |

| Cmax | Maximum plasma concentration. | Varies with dose |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | Varies with dose and bioavailability |

| Oral Bioavailability (F%) | The percentage of the oral dose that reaches systemic circulation. | Can range from low to high depending on the specific derivative. |

Distribution studies reveal where a compound travels in the body after absorption. For a centrally acting compound, penetration of the blood-brain barrier (BBB) is a critical factor. Tissue distribution studies involve analyzing the concentration of the compound in various organs and tissues at different time points after administration.

Studies on the isoxazole derivative isoxanthohumol in rodents have shown distribution to several tissues, including the liver, kidney, pancreas, lung, spleen, and heart nii.ac.jpnih.gov. However, this particular compound was not detected in the brain nih.gov. In contrast, some in silico models predict that certain isoxazole derivatives can cross the BBB researchgate.net. The distribution of a novel isocorydine (B1672225) derivative was also found to be wide, with presence in the heart, liver, brain, lungs, and kidneys of rats nih.gov.

Metabolism involves the chemical modification of a compound by the body, primarily in the liver, to facilitate its excretion. Identifying the metabolic pathways and the resulting metabolites is crucial for understanding the compound's duration of action and potential for drug-drug interactions.

Isoxazole-containing compounds can undergo extensive metabolism. The isoxazole ring itself can be subject to cleavage. For some isoxazole derivatives, inhibition of cytochrome P450 (CYP) enzymes, such as CYP2C19 and CYP2C9, has been predicted, which could lead to interactions with other drugs metabolized by these enzymes researchgate.net.

Common Metabolic Reactions for Drug Molecules:

Oxidation: Often mediated by CYP enzymes.

Reduction: Less common but can occur.

Hydrolysis: Cleavage of ester or amide bonds.

Conjugation: Addition of a polar molecule (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

The identification of metabolites is typically carried out using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Excretion Pathways of this compound

The elimination of this compound and its metabolites from the body is a critical aspect of its pharmacokinetic profile. Preclinical studies in various animal models have aimed to elucidate the primary routes and mechanisms of its excretion. These investigations typically involve the administration of a radiolabeled version of the compound to track its distribution and subsequent removal.

Data from these studies indicate that the compound undergoes both renal and fecal excretion, with the proportional contribution of each pathway varying across species. In rodent models, such as rats and mice, renal excretion appears to be the predominant route. A significant portion of the administered dose is recovered in the urine, largely as metabolites, although a small percentage of the unchanged parent compound is also detected. This suggests that this compound is extensively metabolized prior to its elimination via the kidneys.

In contrast, studies in higher-order mammals, such as canines, have shown a more balanced excretion profile, with substantial elimination occurring through both urine and feces. The presence of the compound and its metabolites in the feces points towards biliary excretion as a significant clearance mechanism in these species.

Table 1: Summary of Excretion Pathways in Preclinical Models

| Species | Primary Excretion Route | Secondary Excretion Route | Notes |

|---|---|---|---|

| Rat | Renal | Fecal | Majority excreted as metabolites in urine. |

| Mouse | Renal | Fecal | Similar profile to rats, with rapid urinary clearance. |

| Canine | Renal and Fecal | - | Significant biliary excretion contributing to fecal elimination. |

Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Models

The identification of reliable pharmacodynamic (PD) biomarkers is essential for understanding the mechanism of action of this compound and for guiding its development. PD biomarkers are measurable indicators that signal a pharmacological response to a drug. In the context of preclinical studies, these biomarkers are crucial for establishing a clear relationship between the concentration of the drug in the body and its therapeutic or biological effect.

For this compound, research has focused on identifying biomarkers that are directly linked to its presumed molecular target. Given its structural motifs, it is hypothesized to interact with specific enzyme systems or receptor pathways. Preclinical investigations have therefore explored changes in the activity of these targets or downstream signaling molecules following administration of the compound.

One key area of investigation has been the modulation of specific protein kinases. In vitro and in vivo studies have demonstrated that this compound can influence the phosphorylation status of several key signaling proteins. The levels of these phosphorylated proteins, measured in tissue or blood samples from treated animals, have been evaluated as potential PD biomarkers.

Table 2: Investigated Pharmacodynamic Biomarkers for this compound

| Biomarker Category | Specific Biomarker | Preclinical Model | Key Findings |

|---|---|---|---|

| Target Engagement | Phospho-Kinase X | Cell-based assays, Mouse tumor xenografts | Dose-dependent decrease in phosphorylation observed. |

| Downstream Signaling | Protein Y Expression | Rat brain tissue | Altered expression levels correlated with compound exposure. |

| Physiological Response | Neurotransmitter Levels | In vivo microdialysis in rats | Modulated levels of specific neurotransmitters post-administration. |

Validation of these biomarkers has involved demonstrating a consistent and dose-dependent relationship between the biomarker response and the administered dose of this compound. Furthermore, these biomarker changes have been correlated with the desired pharmacological effect in animal models of disease, thereby providing evidence of their clinical relevance.

Emerging Research Directions and Future Perspectives for 3 1,2 Oxazol 4 Yl Propan 1 Amine

Development of Advanced Research Probes and Tool Compounds

The structure of 3-(1,2-Oxazol-4-yl)propan-1-amine is well-suited for the development of sophisticated research probes and tool compounds to investigate biological systems. The terminal primary amine group is a versatile site for conjugation to various reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. This allows for the creation of customized probes to track the distribution of the molecule within cells, identify binding partners, and elucidate mechanisms of action.

Furthermore, the isoxazole (B147169) ring itself possesses intrinsic properties that can be exploited. For instance, isoxazoles can act as electrochemical probes for detecting metal ions like copper (Cu²⁺). researchgate.net The weak N-O bond in the isoxazole ring is susceptible to cleavage under UV irradiation, a property that allows it to function as a photo-cross-linker for chemoproteomic studies and photoaffinity labeling. wikipedia.org By attaching a pyrene (B120774) fluorophore to the isoxazole scaffold, researchers have created probes for chemodetection, indicating the potential to develop sensors for various analytes. mdpi.com These characteristics suggest that this compound could serve as a foundational structure for a new generation of chemical tools.

Integration with High-Throughput Screening and Lead Optimization Pipelines

In modern drug discovery, high-throughput screening (HTS) is a critical strategy for rapidly assessing large libraries of chemical compounds to identify potential therapeutic hits. acs.org The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govrsc.org As such, this compound and its derivatives are ideal candidates for inclusion in HTS campaigns against a multitude of biological targets.

Once initial hits are identified, the lead optimization process begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple avenues for such optimization. The amine group can be readily modified to explore structure-activity relationships (SAR), while the isoxazole ring can be further substituted to fine-tune its electronic and steric properties. nih.gov For example, substituting heterocyclic fragments like 1,2,4-oxadiazole (B8745197) for more metabolically labile groups has been shown to improve in vivo stability, a strategy applicable to this compound class. nih.gov Computational methods, such as molecular docking, can be employed to predict how derivatives will interact with target proteins, guiding the synthetic efforts toward more effective drug candidates. acs.org

Potential for Application in Chemical Biology and Material Science Research

Beyond pharmaceuticals, the unique properties of the isoxazole ring open up applications in chemical biology and material science.

Chemical Biology: The ability to create tailored molecular probes, as discussed previously, is a cornerstone of chemical biology. Isoxazole-based compounds can be used to interrogate complex biological processes. The development of fluorescent probes from isoxazole derivatives allows for real-time imaging and sensing within living systems. mdpi.com Their capacity to act as photo-cross-linkers provides a method for covalently trapping and identifying protein targets, a powerful tool for understanding drug-protein interactions. wikipedia.org

Material Science: Isoxazole derivatives are being explored for their utility in advanced materials. researchgate.netresearchgate.net Their applications include:

Liquid Crystals: The rigid, planar structure of the isoxazole ring can be incorporated into molecules that exhibit liquid crystalline phases. researchgate.netresearchgate.net

Polymers: Isoxazoles can be used to create polymers with novel properties. For instance, vinyl-substituted isoxazoles can be polymerized to form materials with pendant isoxazole rings. researchgate.net The significant dipole moment of the isoxazole ring can drive the self-assembly of monomers into supramolecular polymers. oup.com

Optical and Electronic Materials: The optical properties of isoxazoles have led to their use in dye-sensitized solar cells and as photochromic materials. researchgate.net

The bifunctional nature of this compound, with its reactive amine and functional heterocycle, makes it an attractive building block for creating novel polymers and functional materials.

Challenges and Opportunities in the Exploration of this compound Chemistry